molecular formula C11H10N2O B3056007 2-Benzyl-1h-imidazole-4-carbaldehyde CAS No. 68282-55-3

2-Benzyl-1h-imidazole-4-carbaldehyde

Cat. No.: B3056007
CAS No.: 68282-55-3
M. Wt: 186.21 g/mol
InChI Key: ZKPDACHGKIGSJV-UHFFFAOYSA-N
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Description

2-Benzyl-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C11H10N2O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Mechanism of Action

Mode of Action

It’s known that 4-imidazolecarboxaldehyde, a related compound, undergoes reductive amination with an amine in the presence of sodium borohydride to form secondary amines . This suggests that 1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)- may interact with its targets in a similar manner.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of amido-nitriles. One reported method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as arylhalides and heterocycles.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization techniques. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic processes.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1H-imidazole-4-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various reagents, depending on the desired substitution, can be employed under appropriate conditions.

Major Products:

    Oxidation: 2-Benzyl-1H-imidazole-4-carboxylic acid.

    Reduction: 2-Benzyl-1H-imidazole-4-methanol.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

2-Benzyl-1H-imidazole-4-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Benzyl-1H-imidazole-5-carboxaldehyde
  • 1-Ethyl-1H-imidazole-5-carboxaldehyde
  • 2-(Methoxymethyl)-1H-imidazole-4-carbaldehyde

Comparison: Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

2-benzyl-1H-imidazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-8-10-7-12-11(13-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPDACHGKIGSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=C(N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457207
Record name 1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68282-55-3
Record name 1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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